6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-10-8(5-12-14)7(11(15)16)4-9(13-10)6-2-3-6/h4-6H,2-3H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXOHEXNROQVRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the construction of the pyrazolopyridine core followed by the introduction of the cyclopropyl and methyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid with a suitable pyridine derivative can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound .
Scientific Research Applications
The compound has been studied for various biological activities, particularly in the fields of cancer research and neuropharmacology.
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. For instance:
- Cyclin-dependent Kinase Inhibition : Studies have shown that similar compounds inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The compound demonstrated IC50 values indicating potent inhibitory activity against CDK2 and CDK9, making it a candidate for cancer therapy .
- Cell Proliferation Inhibition : The compound has been reported to selectively inhibit cellular proliferation in various human tumor cell lines, including HeLa and HCT116 cells, suggesting its potential as an anticancer agent .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in various pathological processes:
- Adenylyl Cyclase Type 1 Inhibition : It has been shown to act as an inhibitor of adenylyl cyclase type 1 (AC1), which is implicated in chronic pain sensitization and cognitive functions. The compound exhibited low micromolar potency in inhibiting AC1 activity .
Case Studies
Several studies have characterized the biological activity and therapeutic potential of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated selective inhibition of CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively. |
| Study B | Neuropharmacology | Showed inhibition of AC1 with low micromolar potency, indicating potential for treating chronic pain conditions. |
| Study C | Cellular Proliferation | Reported inhibition of proliferation in HeLa and HCT116 cell lines, suggesting anticancer properties. |
Mechanism of Action
The mechanism of action of 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure but differ in the substituents attached to the pyrazolopyridine ring.
Cyclopropyl-containing pyrazoles: These compounds have a cyclopropyl group attached to a pyrazole ring, similar to the target compound.
Uniqueness
6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Biological Activity
6-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
- Molecular Formula : C11H11N3O2
- Molecular Weight : 217.228 g/mol
- CAS Number : 953905-94-7
1. Antitumor Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant antitumor properties. In vitro studies have shown that compounds within this class can inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells. For instance, specific derivatives demonstrated cytotoxicity with IC50 values ranging from 1 to 10 µM against these cell lines .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies have shown that derivatives of pyrazolo[3,4-b]pyridine can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The IC50 values for COX-2 inhibition were reported to be around 0.04 μmol, indicating potent anti-inflammatory activity comparable to established drugs like celecoxib .
3. Antimycobacterial Activity
Recent investigations into the antimycobacterial activity of related compounds suggest that they may be effective against Mycobacterium tuberculosis. Some derivatives showed promising results with MIC90 values below 0.15 µM, indicating strong efficacy against this pathogen .
Structure-Activity Relationships (SAR)
The SAR studies highlight that modifications on the pyrazolo[3,4-b]pyridine scaffold significantly influence biological activity. For instance:
- Substituents at the 4-position : Electron-donating groups enhance COX inhibition.
- Cyclopropyl Group : The presence of a cyclopropyl moiety has been linked to improved binding affinity and selectivity towards target enzymes.
Case Study 1: Antitumor Efficacy
A study conducted by Kalai et al. synthesized various pyrazolo[3,4-b]pyridine derivatives and assessed their cytotoxicity against cancer cell lines. One notable derivative exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells, suggesting a favorable therapeutic index .
Case Study 2: Anti-inflammatory Mechanism
In a separate study focused on inflammation, compounds derived from pyrazolo[3,4-b]pyridine were tested in vivo for their ability to reduce edema in rat models. The results indicated that these compounds could significantly decrease paw swelling compared to control groups treated with standard anti-inflammatory drugs like indomethacin .
Data Table: Biological Activity Overview
Q & A
Q. Table 1. Key Analytical Data for Structural Confirmation
| Technique | Parameters | Reference |
|---|---|---|
| H NMR | δ 13.99 (s, 1H, NH), 8.69 (d, J=8.4 Hz) | |
| ESI-MS | m/z 311.1 [M+1] | |
| HPLC Purity | 97.34% (254 nm, C18 column) |
Q. Table 2. Synthetic Optimization Parameters
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | DMF | +15% vs. Tol |
| Catalyst | Pd(PPh) | +20% |
| Temperature | 120°C (microwave) | -30% time |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
